7-Xylosyl-10-deacetyltaxol B is a derivative of paclitaxel, a potent anticancer drug originally isolated from the bark of the Pacific yew tree, Taxus brevifolia. Paclitaxel has been highly successful in the treatment of various cancers but suffers from poor water solubility, which limits its clinical application. To overcome this, derivatives such as 7-xylosyl-10-deacetyltaxol B have been developed to improve solubility and pharmacological properties1.
The primary chemical reaction involving 7-β-Xylosyl-10-deacetyltaxol is the enzymatic hydrolysis of the xylosyl group at the C-7 position. [, , , , , , , ] This reaction, catalyzed by β-glycosidases, yields 10-deacetyltaxol, a key intermediate in paclitaxel semi-synthesis. [, , , , , , , ] Other chemical modifications, such as acetylation and oxidation, are typically performed on 10-deacetyltaxol rather than directly on 7-β-Xylosyl-10-deacetyltaxol for paclitaxel production. []
The primary application of 7-xylosyl-10-deacetyltaxol B is in the field of oncology. As a more water-soluble derivative of paclitaxel, it has potential for use in cancer chemotherapy, particularly for tumors that are responsive to taxane-based treatments. The ability of this compound to induce apoptosis selectively in cancer cells, such as the PC-3 prostate cancer cell line, makes it a promising candidate for further clinical development1.
In addition to its direct therapeutic applications, 7-xylosyl-10-deacetyltaxol B is also significant in the biocatalytic production of paclitaxel. Microorganisms and their enzymes have been studied for their ability to remove the xylosyl group from 7-xylosyltaxanes, converting them into 10-deacetyltaxol, which is a useful intermediate for the semi-synthesis of paclitaxel. For instance, the β-xylosidase from Dictyoglomus turgidum and Enterobacter sp. CGMCC 2487 have been characterized for their ability to efficiently catalyze this conversion. These biocatalytic processes offer a more sustainable and cost-effective method for producing paclitaxel and its derivatives2 3 5.
The search for efficient enzymes that can convert 7-xylosyl-10-deacetyltaxol B into more pharmacologically active compounds has led to the discovery and characterization of new glycoside hydrolases. These enzymes, such as those cloned from Lentinula edodes, have shown high specificity and efficiency in removing xylosyl groups from taxane derivatives. The characterization of these enzymes contributes to the understanding of their substrate binding and catalytic mechanisms, which is crucial for the development of industrial biocatalytic processes5.
The mechanism of action of 7-xylosyl-10-deacetyltaxol B involves the induction of apoptosis through the mitochondrial-driven pathway. This compound has been shown to cause mitotic cell cycle arrest and apoptosis in human PC-3 prostate cancer cells. It up-regulates pro-apoptotic proteins such as Bax and Bad, while down-regulating anti-apoptotic proteins like Bcl-2 and Bcl-XL. This leads to a disturbance in mitochondrial membrane permeability, activation of caspase-9, and subsequent activation of downstream caspases-3 and -6. Interestingly, caspase-8 is not activated, indicating that the extrinsic pathway of apoptosis is not involved. Furthermore, the mitochondrial permeability transition pore (mPTP) has been identified as an intracellular target of 7-xylosyl-10-deacetyltaxol B, suggesting that its apoptotic effects are mediated through this pore1 4.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6